molecular formula C25H32ClN3O2 B2974303 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide CAS No. 2034528-37-3

4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide

Cat. No. B2974303
CAS RN: 2034528-37-3
M. Wt: 442
InChI Key: ZNLMCGVBTGNVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C25H32ClN3O2 and its molecular weight is 442. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various chemical reactions, including the interaction with other heterocyclic amines like morpholine, pyrrolidine, and piperidine. This process often involves oxirane ring opening to produce N-2-hydroxy-3-heteroaminopropyl-substituted compounds or substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001).

Molecular Interactions

  • Molecular Interaction Studies : The compound has been analyzed for its molecular interactions, particularly in relation to the CB1 cannabinoid receptor. Studies have included conformational analysis, superimposition models, and 3D-quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Biochemical Applications

  • Potential as Nootropic Agents : Research has been conducted on derivatives of the compound for potential nootropic (cognitive-enhancing) activities. These studies focus on the synthesis of various derivatives and their potential biological activities (Valenta et al., 1994).

Pharmaceutical Research

  • Antimicrobial and Antifungal Properties : Some derivatives of this compound have been synthesized and evaluated for antimicrobial and antifungal activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans (Masila et al., 2020).

  • Receptor Binding Studies : The compound and its derivatives have been studied for receptor binding affinities, relevant to their potential as antipsychotic agents. These studies involve assessing interactions with various receptors like dopamine D2 and serotonin 5-HT2 (Norman et al., 1996).

Mechanism of Action

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN3O2/c26-22-10-8-20(9-11-22)17-27-25(30)28-15-12-23(13-16-28)29-14-4-7-24(29)19-31-18-21-5-2-1-3-6-21/h1-3,5-6,8-11,23-24H,4,7,12-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLMCGVBTGNVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.